N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a chlorobenzenesulfonyl group, and a thiophene carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]thiophene-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme responsible for hydrolyzing acetylcholine (ACh) in the brain. In AD, reduced levels of ACh contribute to cognitive decline and memory impairment .
Mode of Action
- this compound acts as a competitive and non-competitive mixed-type inhibitor of AChE. By binding to the active site of AChE, it prevents the breakdown of ACh, thereby increasing its availability in the synaptic cleft. This leads to enhanced cholinergic neurotransmission and improved cognitive function .
Biochemical Pathways
- The compound modulates the cholinergic neurotransmitter system by inhibiting AChE. This pathway plays a crucial role in learning, memory, and cognition. By preserving ACh levels, this compound helps mitigate cognitive decline in AD .
Pharmacokinetics
- The compound is absorbed after administration. It distributes to the brain, where it interacts with AChE. Metabolism occurs, possibly involving liver enzymes. Elimination pathways include renal and hepatic routes.
Result of Action
- Increased ACh levels enhance cholinergic signaling, supporting memory and cognitive function. Neuronal communication improves, potentially slowing AD progression .
Action Environment
- Factors such as pH, temperature, and co-administered drugs can influence the compound’s stability and efficacy. Understanding these conditions is crucial for optimizing treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.
Introduction of the Chlorobenzenesulfonyl Group: The next step involves the reaction of 4-acetylpiperazine with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the chlorobenzenesulfonyl group.
Coupling with Thiophene Carboxamide: The final step involves coupling the intermediate product with thiophene-2-carboxamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-ACETYLPIPERAZIN-1-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE: A similar compound with a phenyl group instead of the chlorobenzenesulfonyl group.
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE: A compound with a methylbenzenesulfonyl group instead of the chlorobenzenesulfonyl group.
Uniqueness
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the chlorobenzenesulfonyl group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S2/c1-13(24)22-8-10-23(11-9-22)19(26)18(21-17(25)16-3-2-12-29-16)30(27,28)15-6-4-14(20)5-7-15/h2-7,12,18H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWFWCLTHKKXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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